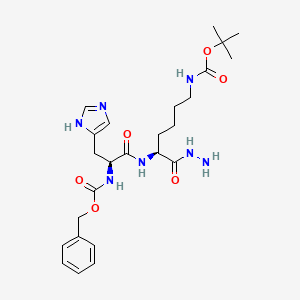

Z-His-lys(boc)-nhnh2

Description

Z-His-Lys(Boc)-NHNH₂ is a synthetic dipeptide derivative featuring a hydrazide (-NHNH₂) group at the C-terminus. The compound incorporates two protective groups: Z (benzyloxycarbonyl) at the N-terminus and Boc (tert-butyloxycarbonyl) on the lysine side chain. These groups enhance stability during synthesis and modulate physicochemical properties like solubility and lipophilicity. Its structural complexity, however, poses challenges in bioavailability compared to smaller molecules.

Properties

Molecular Formula |

C25H37N7O6 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

tert-butyl N-[(5S)-6-hydrazinyl-5-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-oxohexyl]carbamate |

InChI |

InChI=1S/C25H37N7O6/c1-25(2,3)38-23(35)28-12-8-7-11-19(22(34)32-26)30-21(33)20(13-18-14-27-16-29-18)31-24(36)37-15-17-9-5-4-6-10-17/h4-6,9-10,14,16,19-20H,7-8,11-13,15,26H2,1-3H3,(H,27,29)(H,28,35)(H,30,33)(H,31,36)(H,32,34)/t19-,20-/m0/s1 |

InChI Key |

WSDNILYHGWPGII-PMACEKPBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NN)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-His-lys(boc)-nhnh2 typically involves the following steps:

Protection of Lysine: The lysine residue is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Coupling with Histidine: The protected lysine is then coupled with histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Hydrazine Addition: Finally, hydrazine is added to the compound to form the hydrazide derivative, resulting in Z-His-lys(boc)-nhnh2.

Industrial Production Methods: Industrial production of Z-His-lys(boc)-nhnh2 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Z-His-lys(boc)-nhnh2 undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are frequently used in peptide coupling reactions.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed:

Deprotected Lysine Derivatives: Removal of the Boc group yields free lysine derivatives.

Extended Peptides: Coupling reactions result in longer peptide chains.

Oxidized or Reduced Products: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

Chemistry: Z-His-lys(boc)-nhnh2 is widely used in peptide synthesis and as a building block for creating complex peptide structures. It serves as a model compound for studying peptide bond formation and stability.

Biology: In biological research, Z-His-lys(boc)-nhnh2 is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents.

Medicine: The compound has potential applications in drug delivery systems and as a precursor for designing peptide-based pharmaceuticals. Its stability and reactivity make it suitable for various medicinal chemistry applications.

Industry: Z-His-lys(boc)-nhnh2 is used in the production of synthetic peptides for research and commercial purposes. It is also utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Z-His-lys(boc)-nhnh2 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and function. The Boc group provides protection during synthesis, ensuring the compound’s stability until it reaches its intended site of action.

Comparison with Similar Compounds

Hydrazide-Containing Small Molecules (Isoniazid Analogs)

Key Compounds : Isoniazid (1) and its 17 analogs (agents 2–18) retain the hydrazide group (-C(O)NHNH₂) but vary in substituents (e.g., hydroxyl, amines, furan) .

- Physicochemical Properties :

- Log P : Ranges from -1.2 to 2.5, influenced by polar substituents (e.g., -OH lowers Log P).

- TPSA : 50–120 Ų, depending on functional groups.

- Solubility : Higher aqueous solubility due to smaller size (<300 Da) and polar groups.

- Biological Activity : Hydrazide groups confer anti-tuberculosis activity via inhibition of mycolic acid biosynthesis.

Comparison with Z-His-Lys(Boc)-NHNH₂ :

- The peptide’s hydrazide group may share similar reactivity but is hindered by higher molecular weight (~500 Da estimated) and hydrophobic protective groups (Z, Boc), reducing solubility and membrane permeability.

Boc-Protected Peptides (Z-Pro-Lys(Boc)-Pro-Val-NH₂)

Key Compound : Z-Pro-Lys(Boc)-Pro-Val-NH₂ (MW: 672.82) is a tetrapeptide with Boc-protected lysine and a terminal amide .

- Physicochemical Properties: Log P: Predicted to be high due to hydrophobic residues (Pro, Val) and protective groups. TPSA: ~150 Ų (amide bonds dominate polarity). Solubility: Low in aqueous solutions due to large size and nonpolar side chains.

Comparison with Z-His-Lys(Boc)-NHNH₂ :

- The shorter peptide chain of Z-His-Lys(Boc)-NHNH₂ may improve synthetic yield but reduce target specificity.

Brominated Benzothiophene Derivatives (CAS 7312-10-9)

Key Compound : 7-Bromobenzo[b]thiophene-2-carboxylic acid (MW: 257.10) .

- Physicochemical Properties :

- Log P : ~2.8 (bromine and aromatic rings increase hydrophobicity).

- TPSA : 65.54 Ų (carboxylic acid contributes polarity).

- GI Absorption/BBB Permeability : High due to small size and moderate Log P.

Comparison with Z-His-Lys(Boc)-NHNH₂ :

- While structurally unrelated, the brominated compound highlights how low molecular weight and balanced Log P enhance bioavailability—a challenge for Z-His-Lys(Boc)-NHNH₂ due to its peptide backbone.

Data Tables

Table 1: Structural and Physicochemical Properties

Research Implications and Challenges

- Bioactivity : The hydrazide group in Z-His-Lys(Boc)-NHNH₂ may mimic isoniazid’s mechanism but requires validation in tuberculosis models .

- Synthetic Optimization : suggests solid-phase synthesis could improve yield, but Boc/Z groups may necessitate orthogonal protection strategies .

- Bioavailability : Peptide size and hydrophobicity limit absorption; prodrug strategies or PEGylation could enhance delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.